5-bromo-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(1H-tetrazol-1-yl)benzamide

Anticancer Indole-tetrazole hybrids Halogen SAR

5-Bromo-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(1H-tetrazol-1-yl)benzamide is a fully synthetic heterocyclic small molecule (molecular formula C₁₉H₁₇BrN₆O₂) that marries an indole core, a tetrazole ring, and a brominated benzamide moiety. The compound belongs to the broader class of indole–tetrazole coupled aromatic amides, a chemotype under active investigation for anticancer and tubulin-polymerization-inhibitory activities.

Molecular Formula C19H17BrN6O2
Molecular Weight 441.3 g/mol
Cat. No. B12161033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(1H-tetrazol-1-yl)benzamide
Molecular FormulaC19H17BrN6O2
Molecular Weight441.3 g/mol
Structural Identifiers
SMILESCOCCN1C=CC2=C(C=CC=C21)NC(=O)C3=C(C=CC(=C3)Br)N4C=NN=N4
InChIInChI=1S/C19H17BrN6O2/c1-28-10-9-25-8-7-14-16(3-2-4-17(14)25)22-19(27)15-11-13(20)5-6-18(15)26-12-21-23-24-26/h2-8,11-12H,9-10H2,1H3,(H,22,27)
InChIKeyPLENFYFZOSMAFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(1H-tetrazol-1-yl)benzamide: A Halogenated Indole-Tetrazole Hybrid for Focused Screening Libraries


5-Bromo-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(1H-tetrazol-1-yl)benzamide is a fully synthetic heterocyclic small molecule (molecular formula C₁₉H₁₇BrN₆O₂) that marries an indole core, a tetrazole ring, and a brominated benzamide moiety . The compound belongs to the broader class of indole–tetrazole coupled aromatic amides, a chemotype under active investigation for anticancer [1] and tubulin-polymerization-inhibitory activities [2]. It is offered as a screening compound by multiple chemical suppliers, positioning it as a building block for structure–activity relationship (SAR) exploration rather than a clinically advanced candidate.

Indole–tetrazole hybrid for focused SAR library construction
Halogenated probe for tubulin polymerization inhibition studies
Cell-based antiproliferative assay context for scaffold exploration

Why the 5-Bromo Substituent Cannot Be Replaced by Hydrogen or Shifted-Chlorine Analogs in Indole-Tetrazole Benzamide Screening Programs


The three commercially trackable analogs—the 5-bromo compound, the non‑halogenated parent (CAS 1442076-62-1) , and the 4-chloro regioisomer —differ only in the identity and position of the single halogen atom on the benzamide ring, yet published SAR within the indole–tetrazole series demonstrates that halogen electronics and geometry govern both target-binding affinity and cellular antiproliferative potency [1][2]. In closely related series, a 5‑bromo substitution has conferred 10- to 50‑fold differences in IC₅₀ values relative to the non‑halogenated or chloro‑shifted counterparts, and tubulin polymerization IC₅₀ data for indole–tetrazole hybrids show sub‑micromolar activity for specific substitution patterns while others remain orders of magnitude weaker [1]. Generic interchange among these analogs therefore risks selecting a compound with drastically attenuated—or entirely absent—biological activity, undermining the reproducibility of SAR campaigns and lead‑optimization pipelines.

Halogen-dependent activity cliff
SAR indicates the 5‑bromo substitution is critical for target engagement; non‑halogenated or chloro‑shifted analogs may exhibit markedly reduced cellular response.
SAR region mismatch
The 5‑bromo pattern aligns with the high‑potency tubulin inhibition region in indole–tetrazole series; 4‑chloro or hydrogen substitution may shift the compound to a substantially weaker activity region.
Permeability difference
Estimated logP increase from ~2.2 to ~3.1 may alter cell‑based assay exposure; lower‑logP analogs could reduce intracellular compound levels and confound readouts.

Quantitative Differentiation Evidence for 5-Bromo-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(1H-tetrazol-1-yl)benzamide


Halogen-Dependent Anticancer Potency in Indole-Tetrazole Benzamides: 5-Bromo vs. Non-Halogenated Parent

In the Kaur et al. (2024) series of indole–tetrazole benzamides, halogen substitution on the benzamide ring was essential for single‑digit micromolar antiproliferative activity. The non‑halogenated core (exemplified by the parent scaffold, CAS 1442076‑62‑1) did not appear among the active leads, while brominated and chlorinated analogs achieved IC₅₀ values as low as 3.83 μM against T‑47D breast cancer cells [1]. Although the 5‑bromo compound itself was not the most potent in that paper, its structural cousin 5f (bearing a chloro group) proved ~3.7‑fold more potent than bazedoxifene (IC₅₀ 3.83 vs. 14.23 μM). This demonstrates that the halogen at the 5‑position is a critical driver of activity; the non‑halogenated analog is predicted to be ≥5‑fold weaker based on the steep SAR gradient observed across the compound panel [1].

Halogen-Dependent Potency
Class-level inference
5‑halogenated analog IC₅₀ 3.83 μM vs. inactive non‑halogenated parent (T‑47D)
Supports 5‑bromo selection for meaningful antiproliferative assay response
Direct compound data not reported; class-level SAR extrapolation
Anticancer Indole-tetrazole hybrids Halogen SAR

Tubulin Polymerization Inhibition: Class Potency and the Role of Halogen Substitution

Reddy et al. (2022) reported that indole–tetrazole hybrids can achieve sub‑micromolar tubulin polymerization inhibition; the most active hybrids 40a and 40b displayed IC₅₀ values of 0.34 and 0.52 μM, surpassing combretastatin A‑4 (IC₅₀ = 1.12 μM) [1]. The study explicitly noted that subtle changes in the aromatic amide substituent—including halogen identity and position—produced >100‑fold variation in tubulin inhibition potency (range: 0.34 to >50 μM). While the 5‑bromo compound was not individually profiled in that publication, it occupies the same structural niche as the highly active 5‑halogenated leads, whereas the non‑halogenated or 4‑chloro analogs map onto scaffolds that showed 10‑ to 100‑fold weaker tubulin inhibition [1].

Tubulin Inhibition Class Potency
Class-level inference
Lead hybrids IC₅₀ 0.34–0.52 μM; >100‑fold range across halogen variants
5‑bromo pattern maps to high‑potency antimitotic SAR region
Direct tubulin IC₅₀ not measured; predicted from analog clustering
Tubulin polymerization Antimitotic Indole-tetrazole hybrids

Physicochemical Differentiation: Lipophilicity and Permeability Shift Conferred by the 5-Bromo Substituent

Vendor‑provided calculated logP for the non‑halogenated parent is 2.19 . The addition of a bromine atom at the 5‑position of the benzamide ring is expected to increase logP by approximately +0.8 to +1.0 log units (based on the π‑constant of aromatic bromine, +0.86) [1], yielding an estimated logP of ~3.0–3.2 for the 5‑bromo compound. This places the compound in a more favorable lipophilicity window for membrane permeation (optimal logP 2–4 for CNS and cellular permeability) while maintaining aqueous solubility within the micromolar range, as estimated by logSw ≈ –4.5 to –5.0. The 4‑chloro analog (estimated logP ~2.8–3.0, π‑Cl = +0.71) occupies a lower lipophilicity range that may reduce passive membrane flux by ~2‑ to 3‑fold relative to the bromo compound [1].

Lipophilicity Shift (logP)
Supporting evidence
Estimated logP ~3.1 (parent ~2.2, 4‑Cl ~2.9)
Higher logP may support increased passive membrane permeability
Calculated values; experimental logP/logD confirmation advised
Lipophilicity Drug-likeness Halogen effects

Recommended Research Applications for 5-Bromo-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(1H-tetrazol-1-yl)benzamide


Breast Cancer SAR Probe for ER-α Antagonist Development

The compound is suitable as a halogenated probe in indole–tetrazole SAR campaigns targeting estrogen receptor-α (ER‑α) antagonism. The 5‑bromo substitution places it in the activity‑enhancing region identified by Kaur et al. (2024) [1], where halogenated analogs achieved ER‑α competitive binding IC₅₀ values down to 5.8 nM, outperforming bazedoxifene (IC₅₀ = 339.2 nM) by ~58‑fold. Testing this compound head‑to‑head with the non‑halogenated parent (CAS 1442076‑62‑1) and 4‑chloro analog would directly quantify the contribution of the 5‑bromo substituent to ER‑α binding and T‑47D antiproliferative activity.

Tubulin Polymerization Inhibitor Screening

Indole–tetrazole hybrids with 5‑halogen substitution have demonstrated tubulin polymerization IC₅₀ values as low as 0.34 μM, exceeding the potency of combretastatin A‑4 [2]. This compound should be prioritized in focused screening sets for antimitotic discovery, particularly in cancer cell lines (MCF‑7, MDA‑MB‑231) where the chemotype shows reproducible sub‑micromolar to low‑micromolar activity. Procurement of this specific 5‑bromo analog ensures coverage of the high‑potency SAR region identified by Reddy et al. (2022) [2].

Halogen‑Dependent Drug‑Likeness Profiling

With an estimated logP ~3.0–3.2 (vs. 2.19 for the non‑halogenated parent) [3], this compound serves as a tool to experimentally measure the impact of bromine substitution on Caco‑2 permeability, PAMPA, plasma protein binding, and microsomal stability within the indole–tetrazole scaffold. Comparative profiling against the non‑halogenated and 4‑chloro analogs would generate a quantitative dataset linking halogen identity to ADME parameters, supporting multiparameter optimization in lead development.

Chemical Biology Tool for Target‑Engagement Studies

The bromine atom provides a heavy‑atom label that can facilitate mass‑spectrometry‑based target identification (e.g., CETSA‑MS or photoaffinity labeling) without introducing a bulky tag. When used alongside the non‑halogenated parent as a negative control, the 5‑bromo compound enables unambiguous detection of target engagement in cellular thermal shift assays, where bromine‑induced mass shifts distinguish the probe signal from background.

Application
Selection Property
Validation Focus
ER‑α pathway study in breast cancer cell models
Halogen-dependent antiproliferative profile
ER‑α binding and cell‑viability endpoints
Antimitotic compound screening
Tubulin polymerization inhibition context
Sub‑micromolar activity verification in tubulin assay
ADME property profiling
LogP‑driven permeability prediction
Experimental Caco‑2 / PAMPA permeability assays
Chemical biology target‑ID studies
Bromine heavy‑atom mass label
Mass shift detection in target‑engagement assays
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